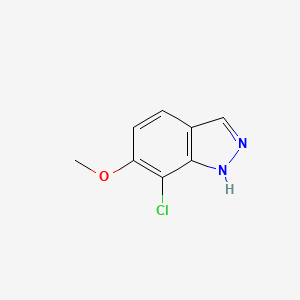

7-Chloro-6-methoxy-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-6-methoxy-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-6-3-2-5-4-10-11-8(5)7(6)9/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMGVLZYFHQUHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=NN2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 7 Chloro 6 Methoxy 1h Indazole and Analogues

Established Synthetic Routes for Indazole Ring Systems

The formation of the indazole core is a critical first step in the synthesis of 7-Chloro-6-methoxy-1H-indazole and its analogues. A variety of synthetic methods have been developed, ranging from classical cyclization reactions to modern metal-catalyzed processes. benthamdirect.combohrium.com

Cyclization Reactions for Core Formation

Cyclization reactions are fundamental to forming the bicyclic indazole structure. These methods typically involve the formation of the crucial N-N bond to close the pyrazole (B372694) ring onto a benzene (B151609) precursor.

One prominent method is the oxidative cyclization of 2-aminomethyl-phenylamines. This approach facilitates an N-N bond formation and can produce various tautomeric forms of indazoles, including 1H-indazoles. organic-chemistry.org The reaction conditions can be optimized, for instance, by using ammonium molybdate ((NH₄)₂MoO₄) and hydrogen peroxide (H₂O₂) at room temperature, which tolerates a range of substituents like halogen and methoxy (B1213986) groups. organic-chemistry.org

Another classical yet effective strategy is the synthesis from o-aminobenzoximes . This metal-free approach involves the selective activation of the oxime group in the presence of an amino group, followed by intramolecular cyclization. nih.govacs.org The reaction is known for its mild conditions, often employing methanesulfonyl chloride and triethylamine, and provides good to excellent yields of 1H-indazoles. nih.govacs.org

1,3-Dipolar cycloadditions also offer an efficient route. This method involves the reaction of in situ generated diazo compounds with arynes, providing a direct pathway to substituted indazoles under mild conditions. organic-chemistry.org

| Cyclization Method | Key Precursors | Reagents/Conditions | Outcome |

| Oxidative Cyclization | 2-Aminomethyl-phenylamines | (NH₄)₂MoO₄, H₂O₂ | 1H-, 2H-, and 3H-Indazoles organic-chemistry.org |

| Intramolecular Cyclization | o-Aminobenzoximes | Methanesulfonyl chloride, Triethylamine | 1H-Indazoles nih.govacs.org |

| 1,3-Dipolar Cycloaddition | N-tosylhydrazones (diazo precursors) and arynes | CsF or TBAF | 3-Substituted Indazoles organic-chemistry.org |

| Reductive Cyclization | o-Nitro-ketoximes | Various reducing agents | 1H-Indazoles researchgate.net |

Transition Metal-Catalyzed Synthetic Approaches

Transition metal catalysis has revolutionized indazole synthesis, enabling highly efficient and selective C-N and N-N bond formations. nih.govresearchgate.net These methods often involve C-H activation, allowing for the direct construction of functionalized indazoles. nih.gov

Rhodium(III)-catalyzed synthesis has been employed starting from ketoxime ethers and 4-toluenesulfonamide, proceeding through intermolecular C-H amination and N-N bond formation. nih.gov Similarly, rhodium and copper co-catalyzed systems can achieve C-H activation and C-N/N-N coupling of imidate esters with nitrosobenzenes to yield 1H-indazoles. nih.gov

Palladium-catalyzed reactions are also widely used. For example, an intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones provides a route to 1H-indazoles. nih.gov Another approach involves a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection/cyclization sequence to form 3-aminoindazoles from 2-bromobenzonitriles. organic-chemistry.org

Copper-catalyzed methods offer a cost-effective alternative. A general method for the regioselective synthesis of 1-alkyl- or 1-aryl-1H-indazoles uses copper(I) oxide (CuO) to catalyze the amination and subsequent intramolecular dehydration of ortho-halogenated alkanoylphenones. acs.org Additionally, Cu(OAc)₂ can mediate N-N bond formation from ketimine intermediates, using oxygen as the sole oxidant, to build 1H-indazoles. nih.gov

| Catalyst System | Substrates | Reaction Type | Product |

| Rhodium(III) | Ketoxime ethers, 4-toluenesulfonamide | C-H Amination / N-N Formation | Indazole derivatives nih.gov |

| Rhodium/Copper | Imidate esters, Nitrosobenzenes | C-H Activation / C-N/N-N Coupling | 1H-Indazoles nih.gov |

| Palladium | Aminohydrazones | Intramolecular C-H Amination | 1H-Indazoles nih.gov |

| Copper(I) Oxide (CuO) | o-Haloarylcarbonylic compounds, Hydrazines | Amination / Dehydration | 1-Substituted-1H-indazoles acs.org |

Metal-Free and Green Chemistry Methodologies

In response to the growing need for sustainable chemistry, several metal-free and green synthetic routes to indazoles have been developed. benthamdirect.com These methods avoid the cost and toxicity associated with heavy metal catalysts.

A one-pot, metal-free reaction of readily available 2-aminophenones with hydroxylamine derivatives furnishes indazoles in very good yields under mild, air- and moisture-insensitive conditions. organic-chemistry.org Another notable metal-free approach involves the intramolecular aerobic oxidative C-N coupling of aryl hydrazones, using TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) as a catalyst under an oxygen atmosphere. thieme-connect.com

The synthesis from o-aminobenzoximes using methanesulfonyl chloride is an example of an extremely mild, metal-free process that is also amenable to scale-up. nih.govacs.org Furthermore, recent studies have focused on using environmentally friendly solvents, such as ethanol or even water, for halogenation reactions on the indazole core, enhancing the green credentials of these synthetic steps. nih.govresearchgate.net

Regioselective Functionalization Approaches

To synthesize this compound, the introduction of specific substituents at the C-7 and C-6 positions is required. This can be achieved either by using appropriately substituted starting materials before cyclization or by direct functionalization of the pre-formed indazole ring.

Strategies for Halogenation at C-7 Position

Direct halogenation of the indazole ring often presents regioselectivity challenges. However, specific methods have been developed to target the C-7 position. The reactivity of the C-7 position is noted to be relatively low, which can be a challenge. researchgate.net

A direct and efficient regioselective C-7 bromination of 4-substituted 1H-indazoles has been achieved using N-bromosuccinimide (NBS). rsc.org This method provides a straightforward route to 7-bromoindazole precursors, which can then be used in further transformations like Suzuki-Miyaura cross-coupling reactions. rsc.org

Metal-free halogenation of 2H-indazoles using N-halosuccinimides (NXS, where X = Cl, Br) has also been reported. nih.gov By carefully tuning the reaction conditions, such as the solvent and temperature, it is possible to achieve selective mono-halogenation. For instance, reacting 2-phenyl-2H-indazole with NBS in ethanol can yield the 3-bromo product, but conditions can be adjusted to influence selectivity. nih.govresearchgate.net The synthesis of hetero-halogenated indazoles, such as 3-bromo-7-chloro-2H-indazoles, has been accomplished through sequential bromination and chlorination processes. researchgate.net

| Reagent | Target Position | Conditions | Notes |

| N-Bromosuccinimide (NBS) | C-7 | DMF, 80 °C | Effective for 4-substituted 1H-indazoles rsc.org |

| N-Chlorosuccinimide (NCS) | C-7 (as part of poly-halogenation) | Stepwise addition | Used in sequence with NBS to create hetero-dihalogenated indazoles researchgate.net |

Introduction and Modification of Methoxy Groups at C-6 Position

The methoxy group at the C-6 position can be introduced in two main ways: by starting with a precursor already containing the methoxy group or by functionalizing the indazole core post-cyclization.

Precursor-based strategy: A common approach is to begin with a substituted aniline (B41778) or benzaldehyde that already bears a methoxy group at the desired position. For example, the synthesis of Methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate was achieved via a silver(I)-mediated intramolecular oxidative C–H amination, starting from an arylhydrazone precursor that contained the 6-methoxy substituent. nih.gov

Post-cyclization functionalization: Alternatively, a functional group at the C-6 position of a pre-formed indazole can be converted into a methoxy group. For instance, a 6-nitroindazole can be reduced to a 6-aminoindazole. google.com The amino group can then be converted into a diazonium salt using a diazotizing reagent like sodium nitrite in hydrochloric acid. Subsequent hydrolysis of the diazonium salt would yield a 6-hydroxyindazole, which can then be methylated using a standard reagent like dimethyl sulfate or methyl iodide to afford the 6-methoxyindazole.

N-Substitution Regioselectivity (1H- vs. 2H-Indazole)

The direct alkylation or substitution on the nitrogen atoms of the indazole ring often results in a mixture of N-1 and N-2 substituted products. beilstein-journals.org The final ratio of these regioisomers is influenced by a combination of steric hindrance, electronic effects of substituents on the indazole ring, and the specific reaction conditions employed (e.g., choice of base, solvent, and alkylating agent). nih.govscispace.com

Steric and Electronic Effects:

The position and nature of substituents on the indazole ring play a crucial role in directing N-substitution. Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. nih.gov However, the kinetic and thermodynamic balance can be shifted.

C-3 Substituents: Bulky substituents at the C-3 position can sterically hinder the N-2 position, favoring substitution at the N-1 position. A study using sodium hydride (NaH) in tetrahydrofuran (THF) found that indazoles with 3-carboxymethyl, 3-tert-butyl, and 3-carboxamide groups showed greater than 99% regioselectivity for the N-1 position. nih.govresearchgate.net

C-7 Substituents: The presence of substituents at the C-7 position, adjacent to the N-1 nitrogen, can have a profound impact on regioselectivity. Electron-withdrawing groups at this position, such as nitro (NO₂) or carboxylate (CO₂Me), have been shown to confer excellent N-2 regioselectivity (≥ 96%). nih.govresearchgate.net This is attributed to electronic effects that decrease the nucleophilicity of the N-1 nitrogen, making the N-2 position the more favorable site for attack.

Reaction Conditions:

The choice of solvent and base can also dictate the outcome of N-alkylation. For instance, solvent-dependent regioselectivity has been observed when using sodium hexamethyldisilazide (NaHMDS) in either tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). nih.gov A systematic study highlighted that the combination of NaH in THF is a promising system for achieving N-1 selective alkylation. nih.govresearchgate.net Conversely, different conditions can be optimized to favor the N-2 product. For example, highly selective N-2 alkylation has been achieved using alkyl 2,2,2-trichloroacetimidates under acidic conditions, where no N-1 isomer was observed. wuxibiology.com

Below is a data table summarizing the influence of substituents and conditions on N-alkylation regioselectivity.

| Indazole Substituent | Reaction Conditions (Base, Solvent) | Alkylating Agent | Major Isomer (Ratio N1:N2) |

| 3-Carboxymethyl | NaH, THF | Alkyl bromide | >99% N-1 |

| 3-tert-Butyl | NaH, THF | Alkyl bromide | >99% N-1 |

| 7-NO₂ | NaH, THF | Alkyl bromide | N-2 (≥96%) |

| 7-CO₂Me | NaH, THF | Alkyl bromide | N-2 (≥96%) |

| 5-Bromo-3-CO₂Me | NaH, DMF | Isopropyl iodide | N-2 (46:38) |

| Unsubstituted | Acidic (TfOH or Cu(OTf)₂) | Alkyl 2,2,2-trichloroacetimidate | N-2 (>99%) |

Advanced Synthetic Protocols

Modern organic synthesis has moved towards more efficient and powerful methods for the construction of complex molecules. For indazole derivatives, advanced protocols such as C-H amination, multicomponent reactions, and cascade reactions offer significant advantages over classical methods.

C-H Amination Reactions

Intramolecular C-H amination has emerged as a powerful strategy for the synthesis of 1H-indazoles, typically involving the cyclization of arylhydrazones. This method forms the N-N bond and the second ring of the indazole system in a single step by creating a C-N bond at an unactivated C-H position. Various metal catalysts have been developed to facilitate this transformation.

Silver(I)-Mediated Amination: A method utilizing silver(I) triflimide (AgNTf₂) as a mediator enables the construction of a diverse range of 1H-indazoles from arylhydrazones. The reaction is efficient for synthesizing indazoles with various substituents at the 3-position. nih.gov

Palladium-Catalyzed Amination: Ligand-free palladium-catalyzed intramolecular C-H amination of aminohydrazones provides a route to 1H-indazoles. nih.gov

Copper-Promoted Amination: Copper catalysts are also effective in promoting the intramolecular C-H amination of hydrazones to form 1H-indazoles and related 1H-pyrazoles under mild conditions. sioc-journal.cnresearchgate.net This method is noted for its operational simplicity and tolerance of various functional groups. researchgate.net

Metal-Free Amination: C-H amination can also be achieved without transition metals. Methods using iodine in the presence of potassium iodide and sodium acetate, or using [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant, have been successfully employed for the synthesis of 1H-indazoles from arylhydrazones. nih.gov

The table below compares different catalytic systems for C-H amination in indazole synthesis.

| Catalyst/Mediator | Starting Material | Key Features |

| Silver(I) Triflimide (AgNTf₂) | Arylhydrazones | Efficient for various 3-substituted indazoles. nih.gov |

| Palladium (ligand-free) | Aminohydrazones | Utilizes a palladium catalyst without the need for a complex ligand. nih.gov |

| Copper salts | Hydrazones | Operates under mild conditions with good functional group tolerance. sioc-journal.cnresearchgate.net |

| Iodine / PIFA | Arylhydrazones | Provides a metal-free alternative for the cyclization step. nih.gov |

| Iron(III) Bromide (FeBr₃)/O₂ | Arylhydrazones | A new method using iron catalysis under mild conditions. figshare.com |

Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, and cascade reactions, involving a series of intramolecular transformations, offer high efficiency and atom economy for synthesizing complex heterocyclic systems. nih.govbit.edu.cn

Multicomponent Synthesis: A "one-pot" three-component reaction of 2-bromo- or 2-chlorobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles, has been used to efficiently synthesize 2H-indazole derivatives. nih.gov Another example is a four-component synthesis of indazoles through an Ugi-azide coupling process. researchgate.net MCRs are valued for their ability to generate chemical diversity and complexity in a single step, which is highly desirable in medicinal chemistry. nih.govacs.org

Cascade Reactions: These reactions involve a sequence of bond-forming events that occur without isolating intermediates. A copper-catalyzed cascade reaction has been developed that combines C-N coupling with intramolecular C-H amination to produce imidazo[1,2-b]indazole structures. nih.gov Similarly, a cascade process involving a coupling-condensation sequence is used to prepare substituted 3-aminoindazoles from 2-halobenzonitriles and hydrazine derivatives. organic-chemistry.org A recently developed innovative cascade reaction provides a straightforward method for producing stereoselective 2H-indazole analogues. nih.gov

Preparation of Precursors to this compound

The synthesis of the target molecule, this compound, fundamentally depends on the availability of a suitably substituted benzene ring precursor that can be converted into the bicyclic indazole system. The key is to have the chloro and methoxy groups at the correct positions relative to the groups that will form the pyrazole ring.

A common strategy for indazole synthesis involves the cyclization of an ortho-substituted aniline derivative. For the target compound, a plausible precursor would be an aniline with a nitro or aldehyde group ortho to the amino group, which can then react with a source of the second nitrogen atom.

A key starting material for such a precursor is 2-Chloro-3-nitroanisole (also known as 1-chloro-2-methoxy-3-nitrobenzene). guidechem.com This compound contains the required chloro, methoxy, and a nitro group in the correct relative positions.

The synthesis of this precursor can be approached in several ways:

Nitration of 2-chloroanisole: The direct nitration of 2-chloroanisole would likely produce a mixture of isomers, requiring separation.

From 3-methoxy-2-nitroaniline: A more controlled synthesis involves a Sandmeyer-type reaction. Starting from 3-methoxy-2-nitroaniline, diazotization with sodium nitrite in hydrochloric acid, followed by reaction with a copper(I) chloride source, can introduce the chlorine atom at the desired position to yield 1-chloro-3-methoxy-2-nitrobenzene. chemicalbook.com

Once the precursor 1-chloro-2-methoxy-3-nitrobenzene is obtained, it can be converted to the indazole through a series of steps:

Reduction of the nitro group: The nitro group is reduced to an amino group, yielding 3-chloro-4-methoxyaniline .

Introduction of a second functional group: This aniline can then be functionalized at the ortho position (the original nitro group position). For example, it could be formylated or converted into another group that can participate in cyclization.

Cyclization: The resulting substituted aniline is then cyclized to form the indazole ring. A common method is diazotization of the amino group followed by intramolecular cyclization.

Another potential precursor is 4-methoxy-2-nitroaniline . patsnap.comnih.gov This commercially available compound can be synthesized via the nitration of N-benzenesulfonyl-4-methoxyaniline. patsnap.com From 4-methoxy-2-nitroaniline, chlorination followed by cyclization steps would lead to the desired indazole skeleton.

Advanced Spectroscopic and Structural Elucidation of 7 Chloro 6 Methoxy 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of 7-Chloro-6-methoxy-1H-indazole, providing detailed information about the chemical environment, connectivity, and spatial arrangement of its atoms. Due to the absence of direct experimental data in the cited literature for this specific molecule, the following analyses are based on established principles of NMR spectroscopy and data from analogous substituted indazole and indole (B1671886) derivatives.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the N-H proton of the indazole ring, and the methoxy (B1213986) group protons. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing chloro group.

The anticipated proton signals are:

N-H Proton: A broad singlet is expected in the downfield region, typically between δ 10.0 and 13.0 ppm. Its exact position and broadness can be influenced by the solvent and concentration.

Aromatic Protons:

The proton at position 3 (H-3) of the pyrazole (B372694) ring is expected to appear as a singlet, likely in the range of δ 7.8-8.2 ppm.

The proton at position 4 (H-4) would likely resonate as a doublet, influenced by the adjacent proton at position 5.

The proton at position 5 (H-5) is expected to appear as a doublet, coupled with the H-4 proton. The electron-donating effect of the adjacent methoxy group at C-6 would likely shift this signal upfield compared to an unsubstituted indazole.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) will present as a sharp singlet, typically in the region of δ 3.8-4.0 ppm.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N1-H | 10.0 - 13.0 | br s |

| H-3 | 7.8 - 8.2 | s |

| H-4 | 7.0 - 7.4 | d |

| H-5 | 6.8 - 7.2 | d |

Note: These are estimated values and the actual experimental values may vary. 'br s' denotes a broad singlet, 's' a singlet, and 'd' a doublet.

Carbon (¹³C) NMR Characterization

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The substituents on the benzene (B151609) ring significantly influence the chemical shifts of the aromatic carbons.

The expected ¹³C NMR signals are:

Aromatic and Heterocyclic Carbons: The seven carbon atoms of the bicyclic indazole ring will each produce a distinct signal. The carbon atom attached to the chlorine (C-7) and the one attached to the methoxy group (C-6) will be significantly affected. The C-7 signal will be shifted downfield due to the electronegativity of chlorine, while the C-6 signal will experience a downfield shift due to the oxygen of the methoxy group. The other aromatic carbons (C-3a, C-4, C-5, C-7a) and the heterocyclic carbon (C-3) will have chemical shifts typical for substituted indazoles.

Methoxy Carbon: The carbon of the methoxy group will appear as a distinct signal in the upfield region of the spectrum, generally between δ 55 and 60 ppm.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | ~135 |

| C-3a | ~120 |

| C-4 | ~110 |

| C-5 | ~100 |

| C-6 | ~158 |

| C-7 | ~115 |

| C-7a | ~140 |

Note: These are estimated values based on general trends in substituted indazoles.

Nitrogen (¹⁵N) NMR for Tautomeric and Electronic Studies

¹⁵N NMR spectroscopy is a valuable tool for investigating the electronic structure and tautomeric equilibrium of nitrogen-containing heterocycles like indazoles. The chemical shifts of the two nitrogen atoms (N-1 and N-2) are sensitive to their chemical environment and bonding. In the predominant 1H-indazole tautomer, the pyrrolic-type nitrogen (N-1) is expected to be more shielded and resonate at a higher field (more negative ppm value) compared to the pyridinic-type nitrogen (N-2). This difference in chemical shift can confirm the position of the proton on the indazole ring.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments are essential for the definitive assignment of the ¹H and ¹³C NMR signals and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, a cross-peak between the H-4 and H-5 protons would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons, for example, linking the H-3 signal to the C-3 signal, the H-4 signal to the C-4 signal, the H-5 signal to the C-5 signal, and the methoxy proton signal to the methoxy carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOE correlations could be observed between the methoxy protons and the H-5 proton, and between the N-H proton and the H-7 proton, which would help to confirm the substitution pattern and the conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The expected characteristic vibrational frequencies for this compound are:

N-H Stretch: A broad absorption band in the IR spectrum is expected in the region of 3100-3300 cm⁻¹, corresponding to the N-H stretching vibration of the indazole ring.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methoxy group will be observed in the 2850-2960 cm⁻¹ region.

C=C and C=N Stretching: Aromatic C=C and C=N stretching vibrations within the indazole ring will give rise to a series of bands in the 1400-1650 cm⁻¹ region.

C-O Stretching: The C-O stretching of the methoxy group is expected to produce a strong absorption band in the IR spectrum, typically around 1020-1250 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at various wavelengths. The analysis of this compound via IR spectroscopy reveals characteristic vibrational frequencies that correspond to its specific molecular structure. nii.ac.jp

The spectrum is expected to show a distinct absorption band for the N-H stretch of the indazole ring, typically observed in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The presence of the methoxy group (-OCH₃) would be confirmed by C-H stretching vibrations around 2850-2960 cm⁻¹ and a prominent C-O stretching band, likely appearing in the 1000-1300 cm⁻¹ range. Vibrations corresponding to the aromatic carbon-carbon double bonds (C=C) of the fused ring system are expected in the 1450-1600 cm⁻¹ region. Finally, the carbon-chlorine (C-Cl) single bond stretch would produce a characteristic absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Indazole N-H | 3100 - 3500 |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |

| Aliphatic C-H Stretch | -OCH₃ | 2850 - 2960 |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-O Stretch | Methoxy | 1000 - 1300 |

| C-Cl Stretch | Chloro | 600 - 800 |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, which allows for the determination of its elemental formula. For this compound, HRMS is used to confirm the molecular formula, C₈H₇ClN₂O. nii.ac.jp The experimentally determined exact mass is compared to the theoretically calculated mass, and a close correlation (typically within a few parts per million) provides unambiguous confirmation of the compound's elemental composition.

Interactive Data Table: HRMS Data for this compound

| Parameter | Data |

| Molecular Formula | C₈H₇ClN₂O |

| Theoretical Exact Mass (m/z) | 182.0247 |

| Ionization Mode | Electrospray (ESI) or FAB |

| Measured Mass (m/z) | Consistent with theoretical value |

Ultraviolet-Visible (UV/VIS) Spectroscopy

Ultraviolet-Visible (UV/VIS) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions and conjugation. The aromatic system of the indazole core in this compound is expected to produce characteristic absorption bands in the UV region. However, specific experimental UV/VIS spectroscopic data for this compound has not been detailed in the reviewed scientific literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions. A successful crystallographic analysis of this compound would yield its exact solid-state conformation, crystal packing, and unit cell dimensions. Based on available scientific literature, a single-crystal X-ray diffraction study for this compound has not been reported.

Computational Chemistry and Mechanistic Investigations of 7 Chloro 6 Methoxy 1h Indazole Derivatives

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for understanding the molecular properties of indazole derivatives. These computational methods provide insights into the electronic structure, reactivity, and energetics that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the physicochemical properties of indazole derivatives. nih.gov Studies employing DFT, often with the B3LYP functional and various basis sets like 6-31G++(d,p) or 6-311+, have been instrumental in characterizing the electronic landscape of these molecules. nih.govresearchgate.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial descriptors of chemical reactivity. nih.gov A smaller energy gap generally indicates higher reactivity and molecular softness, while a larger gap suggests greater stability and chemical hardness. nih.gov For instance, DFT calculations on a series of N-alkylated indazole derivatives have shown how different substituents influence these parameters. nih.gov Molecules with high HOMO energy values are effective electron donors, whereas those with low LUMO energy values are good electron acceptors. nih.gov

The molecular electrostatic potential (MEP) is another critical property derived from DFT calculations. MEP maps illustrate the charge distribution within a molecule, identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. nih.gov These maps are invaluable for predicting the reactive sites of a molecule and understanding intermolecular interactions like hydrogen bonding. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Indazole Derivative A | -6.8823 | -2.45457 | 4.42773 |

| Indazole Derivative B | -6.67332 | -2.42568 | 4.24764 |

| Indazole Derivative C | -6.4638 | -2.77776 | 3.68604 |

| Indazole Derivative D | -5.27715 | -2.60523 | 2.67192 |

Ab Initio Calculations for Molecular Properties and Energetics

Ab initio calculations, which are based on first principles without the use of empirical parameters, provide a high level of theoretical accuracy for determining molecular properties. These methods have been applied to study the tautomerism of indazole in both gaseous and aqueous phases. acs.org For the parent indazole molecule, ab initio calculations at the MP2/6-31G** level indicate that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol−1. nih.gov This finding is consistent across different theoretical levels and phases, highlighting the inherent stability of the 1H form. nih.gov Such calculations are crucial for understanding the fundamental energetic landscape of the indazole core, which influences the properties and behavior of its derivatives.

Tautomeric Equilibria and Isomer Stability Studies

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-indazoles. researchgate.net The position of the proton on one of the two nitrogen atoms defines the tautomer. Computational studies consistently show that the 1H-indazole is the more thermodynamically stable tautomer. nih.govchemicalbook.com The free energy of the 1H-tautomer is reported to be about 2.3 kcal/mol lower than that of the 2H-tautomer. chemicalbook.com This stability is a key factor in synthetic chemistry, as reaction conditions can influence the resulting isomeric product, but the 1H isomer is generally the predominant form. researchgate.netresearchgate.net Theoretical studies, including B3LYP/6-311++G(d,p) calculations, have confirmed that 1-substituted isomers are energetically favored over their 2-substituted counterparts by as much as 20 kJ·mol–1. nih.govacs.org

Reaction Mechanism Elucidation in Indazole Synthesis

Computational chemistry plays a vital role in elucidating the complex reaction mechanisms involved in the synthesis and functionalization of indazoles. Understanding these pathways allows for the optimization of reaction conditions and the development of new synthetic strategies.

Radical Pathways in C-H Functionalization

The direct functionalization of C-H bonds is an efficient strategy for modifying the indazole scaffold. researchgate.net Mechanistic studies, supported by computational calculations, have indicated that many of these reactions proceed through radical pathways. nih.govresearchgate.net For instance, the C3-functionalization of 2H-indazoles, such as formylation or nitration, can occur via a radical mechanism. researchgate.netchim.it The C3-nitration of 2H-indazoles using Fe(NO₃)₃ has been proposed to follow a radical pathway based on control experiments and quantum chemical calculations. chim.it Similarly, iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes is suggested by DFT calculations to proceed via a radical chain mechanism involving hydrogen transfer. nih.gov These radical processes are often responsible for the observed regioselectivity at the C3 position. researchgate.net

Single Electron Transfer (SET) Mechanisms

Single Electron Transfer (SET) is another important mechanistic pathway in the synthesis of indazole derivatives. Preliminary mechanistic studies of silver(I)-mediated intramolecular oxidative C-H amination to form 1H-indazoles suggest that the reaction proceeds via an SET mechanism. nih.govacs.org In this process, the Ag(I) oxidant facilitates the transfer of a single electron, initiating the cyclization cascade. The involvement of SET pathways highlights the redox-active nature of the intermediates in certain indazole syntheses and provides a framework for designing new synthetic methods that leverage this reactivity. nih.govacs.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For derivatives of 7-chloro-6-methoxy-1H-indazole, particularly when interacting with biological targets like proteins, MD simulations provide a dynamic picture of the compound's behavior, offering insights into its conformational flexibility and the stability of its interactions. nih.govlongdom.org

The primary goal of MD simulations in this context is to assess the stability of the ligand-protein complex. nih.gov By simulating the system over a period, typically nanoseconds, researchers can observe how the indazole derivative settles into a binding pocket and how its conformation changes. ijsrset.com Key metrics are analyzed to quantify this stability:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of a protein's backbone atoms or a ligand's atoms from a reference structure over the course of the simulation. A stable RMSD value over time suggests that the system has reached equilibrium and the ligand is not causing major structural disruptions.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein. It helps identify which parts of the protein are flexible and which are stable. High fluctuations in the binding site residues might indicate an unstable interaction with the ligand.

Solvent Accessible Surface Area (SASA): SASA quantifies the area of the molecule that is accessible to the solvent. Changes in SASA can indicate conformational changes that either expose or bury certain parts of the protein or ligand.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the indazole derivative and its target protein are monitored. Persistent hydrogen bonds are a key indicator of a stable and strong binding interaction.

These analyses collectively determine the conformational stability of the this compound derivative within a specific environment, such as the active site of an enzyme, providing crucial information for rational drug design. nih.gov

Table 1: Representative Molecular Dynamics Simulation Metrics for an Indazole Derivative-Protein Complex

| Metric | Average Value | Interpretation |

| RMSD (Protein Backbone) | 1.8 Å | Indicates the protein structure reached a stable equilibrium during the simulation. |

| RMSD (Ligand) | 0.9 Å | Shows the ligand remained stably bound in the active site with minimal deviation. |

| Radius of Gyration (Rg) | 15.2 Å | Suggests the protein's overall compactness was maintained, with no unfolding. |

| Hydrogen Bonds | 3 (persistent) | Indicates strong, stable interactions between the ligand and the target protein. |

Natural Bond Orbital (NBO) Analysis for Electronic Properties and Reaction Pathways

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the electronic structure of molecules. It provides a detailed picture of charge distribution, orbital interactions, and bonding. For derivatives of this compound, NBO analysis is instrumental in understanding their reactivity and the underlying electronic factors that govern their chemical behavior. beilstein-journals.org

A key application of NBO analysis for indazole derivatives is in predicting the regioselectivity of reactions, such as N-alkylation. The indazole ring has two nitrogen atoms (N1 and N2) that can act as nucleophiles. beilstein-journals.org Determining which nitrogen is more likely to react is crucial for synthesizing specific isomers. NBO calculations can elucidate this by quantifying:

Natural Atomic Charges: NBO analysis calculates the partial charges on each atom in the molecule. The nitrogen atom with a more negative partial charge is typically more nucleophilic and thus more likely to be the site of electrophilic attack.

Fukui Indices: These indices are derived from the electron density to identify the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack.

Orbital Occupancies and Energies: NBO provides information about the occupancy of bonding, non-bonding (lone pair), and anti-bonding orbitals. The analysis of donor-acceptor interactions (e.g., between a nitrogen lone pair and an anti-bonding orbital) can reveal the electronic stabilization that drives a particular reaction pathway.

For instance, studies on substituted indazoles have used NBO analysis to calculate the partial charges on N1 and N2. beilstein-journals.org These calculations help rationalize why one nitrogen might be preferentially alkylated over the other under specific reaction conditions, providing mechanistic insights that are valuable for synthetic chemistry. beilstein-journals.org

Table 2: NBO Analysis Results for a Substituted Indazole Derivative

| Atom | Natural Atomic Charge (e) | Fukui Index (f-) for Nucleophilic Attack | Interpretation |

| N1 | -0.458 | 0.215 | The more negative charge suggests higher nucleophilicity compared to N2. beilstein-journals.org |

| N2 | -0.297 | 0.188 | Less negative charge indicates it is a less favorable site for alkylation. beilstein-journals.org |

Pharmacological and Biological Applications of 7 Chloro 6 Methoxy 1h Indazole Derivatives: Pre Clinical Studies

In Vitro Biological Target Identification and Validation

The biological effects of 7-Chloro-6-methoxy-1H-indazole derivatives are rooted in their ability to modulate the function of key proteins involved in cellular signaling and disease pathogenesis. In vitro studies have been crucial in identifying and validating these molecular targets.

The indazole nucleus is a recognized "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. nih.gov Derivatives have shown inhibitory activity against several important kinase families.

Epidermal Growth Factor Receptor (EGFR): A series of 1H-indazole derivatives designed through structure-guided methods were evaluated for their EGFR kinase activity. One notable compound displayed potent inhibition against both EGFR T790M and wild-type EGFR kinases with IC50 values of 5.3 nM and 8.3 nM, respectively. nih.gov

Fibroblast Growth Factor Receptors (FGFR): Researchers have developed 1H-indazole-based derivatives for the inhibition of FGFR kinases. Biological evaluation of these compounds demonstrated inhibition of FGFR1-3 in the micromolar range (0.8–90 μM). nih.gov Another study reported on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as effective FGFR inhibitors. nih.gov

Mitogen-Activated Protein Kinase 1 (MAPK1): Molecular docking studies have suggested a strong binding affinity of certain indazole-based sulfonamides for MAPK1, indicating their potential as inhibitors for cancer treatment. sciprofiles.com

Phosphoinositide 3-Kinase (PI3K): A series of 4,6-disubstituted-1H-indazole derivatives were investigated, leading to the discovery of a potent inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), an enzyme implicated in inflammatory diseases. One compound showed significant PI3Kδ activity with a pIC50 value of 7.0. nih.gov

Table 1: Kinase Inhibition by Indazole Derivatives This is an interactive data table. You can sort and filter the data.

| Compound Class | Target Kinase | Activity (IC50 / pIC50) | Reference |

|---|---|---|---|

| 1H-Indazole Derivative | EGFR T790M | 5.3 nM | nih.gov |

| 1H-Indazole Derivative | EGFR (wild-type) | 8.3 nM | nih.gov |

| 1H-Indazole-based Derivatives | FGFR1-3 | 0.8–90 μM | nih.gov |

Beyond kinases, this compound derivatives have been assessed for their inhibitory action against other crucial enzymes.

Nitric Oxide Synthase (NOS): The closely related compound, 7-Methoxy-1H-indazole, has been identified as an inhibitor of neuronal nitric oxide synthase (nNOS). nih.gov This suggests that the 7-substituted indazole scaffold is a viable starting point for developing NOS inhibitors. Indazole derivatives can also modulate vasorelaxant activities by stimulating NO release. taylorandfrancis.com

Indoleamine 2,3-dioxygenase 1 (IDO1): A series of 3-substituted 1H-indazoles were synthesized and investigated for their IDO1 enzyme inhibition efficiencies. Two compounds, in particular, demonstrated potent inhibitory activity with IC50 values of 720 nM and 770 nM. nih.gov Another study on 1H-indazole derivatives with disubstituent groups at the 4- and 6-positions also identified compounds with remarkable IDO1 inhibitory activity, with the most potent exhibiting an IC50 value of 5.3 μM. nih.gov

Table 2: Enzyme Inhibition by Indazole Derivatives This is an interactive data table. You can sort and filter the data.

| Compound Class | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| 7-Methoxy-1H-indazole | Neuronal Nitric Oxide Synthase (nNOS) | Inhibitor | nih.gov |

| 3-substituted 1H-indazoles | IDO1 | 720 nM | nih.gov |

| 3-substituted 1H-indazoles | IDO1 | 770 nM | nih.gov |

The interaction of indazole derivatives with cell surface and intracellular receptors is another key area of pharmacological research, although specific data for this compound is limited. However, the broader indazole class has shown activity. For instance, certain indazole derivatives act as serotonin (B10506) 5-HT₃ receptor antagonists, which are applied in cancer therapy. jmchemsci.com

Indazole derivatives have demonstrated significant potential as anti-parasitic agents, particularly against various species of Leishmania.

Studies have shown that 3-chloro-6-nitro-1H-indazole derivatives possess biological potency against Leishmania infantum, Leishmania tropica, and Leishmania major. nih.gov

For L. infantum, several derivatives exhibited strong to moderate activity. nih.gov The inhibitory potency was found to be dependent on the specific Leishmania species being tested. nih.gov

A separate study on 2-benzyl-5-nitroindazolin-3-one derivatives, a related class, also showed potent and selective in vitro activity against Leishmania amazonensis. nih.gov The most promising compound had a 50% inhibitory concentration of 0.46 ± 0.01 µM against amastigotes and a high selectivity index. nih.gov These findings support the indazole scaffold as a valuable source for the discovery of new antileishmanial drugs. taylorandfrancis.comnih.gov

Table 3: Anti-parasitic Activity of Indazole Derivatives This is an interactive data table. You can sort and filter the data.

| Compound Class | Parasite Species | Activity (IC50) | Reference |

|---|---|---|---|

| 3-chloro-6-nitro-1H-indazole derivatives | L. infantum | Strong to moderate activity | nih.gov |

Structure-Activity Relationship (SAR) Studies of Substituted this compound Compounds

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the potency and selectivity of lead compounds. SAR studies for indazole derivatives have provided valuable insights into how chemical modifications influence their biological effects.

The position and electronic nature of substituents on the indazole ring system play a critical role in determining the compound's interaction with its biological target.

Positional Effects: The placement of halogen substituents significantly impacts activity. For instance, in a study of quinazoline-based kinase inhibitors, switching a halogen from the 6- to the 7-position led to a notable change in the cellular health index. A 7-position chloro derivative showed a nearly 20% reduction in toxicity risk compared to a reference compound, erlotinib. nih.gov This highlights the sensitivity of biological activity to the specific location of the chloro group on the aromatic ring.

Electronic Effects: The electronic properties of substituents (electron-donating vs. electron-withdrawing) are also crucial. In one SAR study of indazole derivatives, compounds with electron-withdrawing groups, such as (trifluoromethyl)phenyl or cyanophenyl, exhibited higher inhibitory activity compared to those with electron-donating groups like methoxyphenyl. nih.gov This suggests that modulating the electron density of the aromatic system can fine-tune the compound's potency. The presence of the methoxy (B1213986) group at the 6-position and the chloro group at the 7-position in the parent scaffold creates a specific electronic environment that can be further modified to optimize interactions with target proteins.

Elucidation of Pharmacophoric Requirements for Specific Targets

The design of selective and potent therapeutic agents based on the this compound scaffold is critically dependent on understanding the key molecular features required for interaction with specific biological targets. These essential features, collectively known as a pharmacophore, are elucidated through detailed structure-activity relationship (SAR) studies.

Modifications at the N1 position of the indazole ring have been a primary focus for exploring the pharmacophoric space. The introduction of various substituents at this position can significantly alter the compound's inhibitory activity against different targets by occupying specific pockets within the binding site. The size, shape, and electronic characteristics of these N1-substituents are key to achieving high-affinity binding.

Computational Approaches in Rational Drug Design

Computational methods are indispensable in the discovery and optimization of drug candidates derived from the this compound scaffold. These techniques offer profound insights into the molecular basis of their biological activity, guiding the design of novel, more effective, and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is utilized to establish a mathematical relationship between the structural attributes of this compound derivatives and their observed biological activities. acs.org By analyzing a series of related compounds, QSAR models can forecast the activity of new, yet-to-be-synthesized analogs. acs.org These models typically employ a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to quantify the physicochemical properties of the molecules. For instance, a QSAR study might reveal that the antiproliferative activity of a series of derivatives is positively correlated with the hydrophobicity of the substituent at the N1 position and negatively correlated with its steric bulk.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound derivatives, docking studies have been crucial in visualizing and understanding the key interactions at an atomic level. nih.govresearchgate.net These simulations can reveal specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. jocpr.com For example, docking a derivative into the ATP-binding site of a protein kinase can illustrate the indazole nitrogen atoms forming hydrogen bonds with the hinge region, a common binding pattern for kinase inhibitors. nih.govnih.gov This detailed interaction analysis provides a structural rationale for the observed SAR and guides the design of modifications to enhance binding affinity and selectivity. nih.gov

Virtual Screening for Novel Bioactive Ligands

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. nih.gov This approach can be either structure-based or ligand-based. In structure-based virtual screening, compounds are docked into the 3D structure of the target protein and ranked based on their predicted binding affinity. Ligand-based virtual screening uses a known active molecule as a template to find other compounds with similar properties. nih.gov Both methods have been successfully employed to identify novel this compound derivatives with promising activity profiles.

In Vitro Cell-Based Assays (Excluding Human Clinical Data)

Antiproliferative Activity against Cancer Cell Lines

A substantial amount of preclinical research has been dedicated to evaluating the antiproliferative activity of this compound derivatives against various cancer cell lines. nih.govwum.edu.pl These in vitro studies are fundamental in assessing the potential of these compounds as anticancer agents. The efficacy is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.

Studies have shown that derivatives of this compound exhibit potent antiproliferative activity against a wide range of human cancer cell lines, including those of the lung, colon, and breast. nih.govnih.gov The potency of these compounds is often contingent on the specific substitutions made to the indazole core, underscoring the importance of SAR studies in optimizing their anticancer effects.

For example, a series of N1-substituted this compound derivatives were evaluated for their antiproliferative activity against several cancer cell lines. The results, as detailed in the interactive table below, demonstrate that the nature of the substituent at the N1 position significantly influences the antiproliferative potency.

Antioxidant and Antimicrobial Properties

Despite a comprehensive review of scientific literature, preclinical studies specifically investigating the antioxidant and antimicrobial properties of this compound derivatives are not available in the public domain. The indazole scaffold, a heterocyclic aromatic compound, is recognized for its broad range of biological activities, and various derivatives have been explored for their therapeutic potential. However, specific data, including detailed research findings and data tables on the antioxidant and antimicrobial efficacy of derivatives of this compound, remain to be established and published in peer-reviewed scientific journals.

The general antioxidant potential of some indazole derivatives has been linked to their chemical structure, with certain substitutions enhancing their ability to scavenge free radicals. For instance, studies on different classes of indazoles, such as tetrahydroindazole (B12648868) derivatives, have suggested that the presence of electron-withdrawing groups like chlorine and electron-donating groups like methoxy on associated phenyl rings can contribute to antioxidant activity.

Similarly, the antimicrobial prospects of the indazole nucleus have been noted, with various derivatives exhibiting activity against a range of pathogens, including bacteria, fungi, and protozoa. Research has been conducted on compounds such as 3-chloro-6-nitro-1H-indazole derivatives, which have shown antileishmanial properties. Nevertheless, these findings are not directly transferable to this compound derivatives, as subtle changes in the substitution pattern on the indazole ring can significantly alter the biological activity.

Therefore, while the broader class of indazoles holds promise in the fields of antioxidant and antimicrobial research, there is currently a lack of specific preclinical data for derivatives of this compound. Further investigation is required to synthesize and evaluate these specific compounds to determine their potential pharmacological applications in these areas.

Emerging Research Frontiers and Future Perspectives

Development of Novel 7-Chloro-6-methoxy-1H-indazole Derivatives with Enhanced Potency and Selectivity

The development of new chemical entities with improved pharmacological profiles is a primary objective in drug discovery. For this compound, future research will likely concentrate on the strategic modification of its structure to enhance potency and selectivity towards specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how different functional groups at various positions on the indazole ring influence biological activity. nih.govacs.org

Key areas of focus for developing novel derivatives include:

Modification at the N1 and N2 positions: Alkylation or arylation at these nitrogen atoms can significantly impact the compound's interaction with target proteins. The development of selective N1-alkylation methods is an area of active research, aiming for more efficient and scalable synthesis of specific isomers. rsc.org

Functionalization at the C3 position: The C3 position of the indazole ring is a common site for introducing diverse substituents to modulate activity. For instance, the introduction of carbohydrazide (B1668358) moieties at this position has been shown to be crucial for strong inhibitory activities in certain enzymes. nih.gov

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved pharmacokinetic profiles. The indazole nucleus itself is considered a bioisostere of indole (B1671886) and phenol (B47542), which can offer advantages in terms of metabolic stability. nih.govnih.govpharmablock.com For this compound, replacing the chloro or methoxy (B1213986) groups with other bioisosteric groups could fine-tune its properties.

The table below summarizes the general impact of substitutions on the indazole scaffold, which can guide the design of novel this compound derivatives.

| Position of Substitution | General Impact on Activity | Key Research Findings |

| N1-position | Influences binding affinity and pharmacokinetic properties. | N1 meta-substituted benzyl (B1604629) groups have shown potency in certain receptor antagonists. acs.org |

| N2-position | Affects the electronic properties and stability of the molecule. | 2H-indazoles possess ortho-quinoid characteristics, differing from the more stable 1H-isomers. nih.gov |

| C3-position | A key position for introducing diversity and modulating potency. | Aryl groups at the C3 position are crucial for the inhibitory activities of some kinase inhibitors. nih.gov |

| C4, C5, C6, C7-positions | Fine-tunes the electronic and steric properties of the molecule. | Substituent groups at the C4 and C6 positions play a crucial role in the inhibition of certain enzymes. nih.gov Small groups are generally better tolerated at C5, C6, and C7. acs.org |

Exploration of the Indazole Scaffold in New Therapeutic Areas

The indazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. benthamdirect.comresearchgate.net While indazole derivatives have established roles in oncology and anti-inflammatory therapies, ongoing research is uncovering their potential in a wide array of other therapeutic areas. nih.govresearchgate.net

Future exploration of derivatives of this compound could lead to novel treatments for:

Infectious Diseases: Indazole derivatives have demonstrated antibacterial, antifungal, and antileishmanial activities. nih.govresearchgate.net Further investigation could lead to new antimicrobial agents to combat drug-resistant pathogens.

Neurodegenerative Diseases: The indazole scaffold is being investigated for its potential in treating conditions like Alzheimer's and Parkinson's disease. researchgate.net Some indazole-based compounds have been reported as inhibitors of enzymes implicated in these diseases. researchgate.net

Metabolic Disorders: Novel indazole derivatives have been discovered as potent glucokinase activators, suggesting their potential for the treatment of diabetes. nih.gov

Parasitic Diseases: Indazole-containing compounds have shown promise as antiparasitic agents, offering a potential avenue for developing new treatments for diseases like malaria and leishmaniasis. researchgate.netresearchgate.net

The diverse biological activities of the indazole scaffold are highlighted in the following table:

| Therapeutic Area | Biological Target/Activity | Reference |

| Oncology | Tyrosine kinase inhibitors, PARP inhibitors | nih.govmdpi.com |

| Inflammation | Cyclooxygenase (COX) inhibitors | researchgate.net |

| Infectious Diseases | Antibacterial, Antifungal, Anti-HIV | nih.govbenthamdirect.com |

| Neurological Disorders | Monoamine oxidase (MAO) inhibitors | researchgate.net |

| Cardiovascular Diseases | Antiarrhythmic agents | benthamdirect.com |

Integration of Advanced Synthetic and Computational Methodologies

The discovery and development of novel indazole derivatives are increasingly being accelerated by the integration of advanced synthetic and computational techniques. These modern approaches offer greater efficiency, precision, and insight into the drug design process.

Advanced Synthetic Methodologies:

C-H Functionalization: This technique allows for the direct modification of carbon-hydrogen bonds on the indazole ring, providing a more atom-economical and efficient way to synthesize complex derivatives compared to traditional cross-coupling reactions. nih.govresearchgate.net

Flow Chemistry: Conducting reactions in continuous flow reactors offers several advantages over traditional batch synthesis, including improved safety, better reproducibility, and enhanced scalability. acs.orgvapourtec.com This is particularly valuable for the large-scale production of promising drug candidates.

Catalyst-Based Approaches: The use of transition-metal catalysts (e.g., palladium, copper) has significantly advanced the synthesis of indazole derivatives, enabling a wide range of coupling and cyclization reactions. benthamdirect.comorganic-chemistry.org

Computational Methodologies:

Molecular Docking: This technique predicts the binding orientation of a molecule to a target protein, helping to identify potential drug candidates and understand their mechanism of action. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of new derivatives before they are synthesized. nih.gov

In Silico Fragment-Based Drug Design: This approach uses computational methods to identify and assemble small molecular fragments that can bind to a biological target, leading to the design of novel and potent inhibitors. nih.gov

Sustainable and Scalable Synthetic Routes for Indazole Production

As the pharmaceutical industry moves towards more environmentally friendly practices, the development of sustainable and scalable synthetic routes for the production of indazoles is a critical area of research. researchgate.net

Green Chemistry Approaches:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or polyethylene (B3416737) glycol (PEG), is a key principle of green chemistry. organic-chemistry.org

Metal-Free Reactions: Developing synthetic methods that avoid the use of heavy metal catalysts can reduce environmental impact and simplify purification processes. nih.gov

Energy Efficiency: Utilizing methods like microwave-assisted synthesis can reduce reaction times and energy consumption. nih.gov

Scalable Production:

Process Development and Optimization: Rigorous process development is essential to ensure that a synthetic route is safe, efficient, and reproducible on a large scale. This often involves techniques like Design of Experiments (DoE) to identify optimal reaction conditions. acs.orgacs.org

Flow Chemistry for Manufacturing: As mentioned earlier, flow chemistry is a promising technology for the scalable and safe production of active pharmaceutical ingredients (APIs) and their intermediates. vapourtec.com

Development of Robust Isolation and Purification Methods: Efficient and scalable purification techniques, such as steam distillation, are crucial for obtaining high-purity material in large quantities. acs.org

Q & A

Q. What are the optimal synthetic routes for 7-Chloro-6-methoxy-1H-indazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound can be optimized using nucleophilic substitution or cyclization reactions. For example, starting from substituted aniline precursors, chlorination and methoxylation steps can be performed under controlled conditions (e.g., reflux with chloroacetyl chloride in ethanol, as seen in analogous indazole syntheses). Key parameters include solvent polarity, temperature, and catalyst selection (e.g., Pd for cross-coupling). Intermediate purification via column chromatography and recrystallization ensures high yields .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

- Methodological Answer :

- IR Spectroscopy : Look for absorbance bands at ~3450 cm⁻¹ (N-H stretch) and ~1630 cm⁻¹ (C=O or aromatic C=C stretch, if applicable).

- ¹H-NMR : Expect aromatic proton signals in the δ 7.0–8.5 ppm range, with splitting patterns reflecting substituent positions. Methoxy (-OCH₃) groups typically appear as singlets at δ ~3.8–4.0 ppm.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the indazole core .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL provides unambiguous bond-length and angle measurements. For example, the Cl and OCH₃ substituents’ positions can be confirmed via electron density maps. Crystallization conditions (e.g., slow evaporation in DMSO/water) must be optimized to obtain high-quality crystals.

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and stability of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and thermodynamic stability. Exact exchange terms improve accuracy for halogenated systems . Solvent effects (e.g., PCM model) refine predictions of solubility and reactivity. Validate computational results against experimental UV-Vis or cyclic voltammetry data.

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

- Methodological Answer : Discrepancies may arise from approximations in DFT functionals or solvent models. Address these by:

- Repeating experiments under controlled conditions (e.g., inert atmosphere to exclude oxidation).

- Using hybrid functionals (e.g., CAM-B3LYP) for charge-transfer interactions .

- Cross-validating with alternative methods like MP2 or CCSD(T) for critical transitions .

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacological potential of this compound?

- Methodological Answer :

- In Vitro Assays : Test derivatives with modified substituents (e.g., replacing Cl with Br or OCH₃ with OCF₃) in target-specific assays (e.g., kinase inhibition).

- Molecular Docking : Use AutoDock Vina to predict binding affinities to receptors like AMPA or kinase domains .

- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays and blood-brain barrier permeability using PAMPA .

Q. What analytical methods ensure purity and detect impurities in synthesized this compound?

- Methodological Answer :

- HPLC-MS : Use C18 columns with acetonitrile/water gradients to separate impurities. Compare retention times and mass spectra against reference standards .

- NMR Spiking : Add authentic samples of suspected byproducts (e.g., dechlorinated analogs) to identify impurity peaks.

- Elemental Analysis : Confirm stoichiometry (C, H, N, Cl) within 0.3% deviation .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in the biological activity of this compound?

- Methodological Answer :

- Standardized Synthesis : Document reaction conditions (e.g., temperature, stirring rate) meticulously.

- QC Protocols : Implement strict HPLC purity thresholds (>98%) and NMR validation for each batch.

- Biological Replicates : Use ≥3 independent assays with positive/negative controls to account for experimental noise .

Q. What statistical approaches validate the significance of SAR findings for this compound?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity.

- Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and report 95% confidence intervals.

- False Discovery Rate (FDR) : Adjust p-values in high-throughput screens to minimize Type I errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.